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Compound of Interest

Compound Name: 1-Chloro-5-methylhexan-2-ol

CAS No.: 107323-80-8

Cat. No.: B2387763 Get Quote

Technical Monograph: 1-Chloro-5-methylhexan-
2-ol
Advanced Building Block for Peptidomimetic & Protease Inhibitor Scaffolds

Part 1: Molecular Identity & Core Specifications
1-Chloro-5-methylhexan-2-ol is a specialized halohydrin intermediate, primarily utilized in the

synthesis of leucine-based peptidomimetics and transition-state isosteres for aspartyl protease

inhibitors. Its structure mimics the hydrophobic isobutyl side chain of Leucine, providing a

critical lipophilic anchor for drug-receptor binding pockets (S1/S1' subsites).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
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Parameter Specification

IUPAC Name 1-Chloro-5-methylhexan-2-ol

CAS Registry Number 107323-80-8

Molecular Formula C₇H₁₅ClO

Molecular Weight 150.65 g/mol

SMILES CC(C)CCC(O)CCl

InChI Key UIGDANNMZNVMNX-UHFFFAOYSA-N

Physical State Colorless to pale yellow viscous liquid

Solubility
Soluble in MeOH, EtOH, DCM, DMSO; poorly

soluble in water

Chirality
Contains one stereocenter at C2.[1][2][3]

Available as (R), (S), or racemate.

Part 2: Strategic Application in Drug Design
The "Warhead" Precursor Role
In medicinal chemistry, 1-Chloro-5-methylhexan-2-ol functions as a "masked" epoxide. Under

physiological or controlled synthetic conditions (basic pH), it cyclizes to form 2-(3-

methylbutyl)oxirane. This epoxide is the reactive species that undergoes nucleophilic ring-

opening with amines to form hydroxyethylamine or hydroxyethylene isosteres—the non-

cleavable core scaffolds of many HIV and Renin protease inhibitors (e.g., Saquinavir analogs).

Mechanism of Action: Transition State Mimicry
The hydroxyl group at C2 (after epoxide opening) mimics the tetrahedral intermediate formed

during peptide bond hydrolysis. The isobutyl tail (C4–C6) occupies the hydrophobic S1 pocket

of the target enzyme, anchoring the inhibitor in place.
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Figure 1: Activation pathway of the chlorohydrin building block into the bioactive inhibitor core.

Part 3: Synthesis Protocols
For research and scale-up, two primary routes are validated. Route A is preferred for

enantioselective synthesis (drug grade), while Route B is cost-effective for racemic production.

Route A: Chelation-Controlled Reduction
(Enantioselective)
This method derives from the amino-acid pool (Leucine) or analogous ketones, allowing for

high stereochemical control.

Precursor: 1-Chloro-5-methylhexan-2-one (CAS 25389-38-2).[4] Reagents: Sodium

Borohydride (NaBH₄) or Selectride® for stereocontrol.

Preparation: Dissolve 1-chloro-5-methylhexan-2-one (1.0 eq) in anhydrous Methanol (0.5 M)

under N₂ atmosphere. Cool to -78°C to maximize diastereoselectivity if chiral auxiliaries are

present.

Reduction: Add NaBH₄ (1.1 eq) portion-wise over 30 minutes. The low temperature prevents

the displacement of chloride by the alkoxide (epoxide formation) during reduction.

Quench: Quench with saturated NH₄Cl solution while cold.
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Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and

concentrate.

Validation: Monitor disappearance of ketone peak (1715 cm⁻¹) via IR.

Route B: Grignard Ring-Opening (Industrial/Racemic)
A direct C-C bond formation strategy using commodity chemicals.

Reagents: Isobutylmagnesium bromide + Epichlorohydrin. Catalyst: Copper(I) Iodide (CuI).

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel.

Charge with Copper(I) Iodide (10 mol%) and dry THF.

Addition: Cool to -20°C. Add (±)-Epichlorohydrin (1.0 eq).

Grignard Injection: Slowly add Isobutylmagnesium bromide (1.1 eq, 2.0M in ether) dropwise.

The CuI catalyst directs the Grignard reagent to attack the less substituted carbon of the

epoxide, opening the ring while preserving the chloride.

Note: Without CuI, the Grignard may attack the C-Cl bond or yield mixed products.

Hydrolysis: Quench with dilute H₂SO₄ to protonate the alkoxide.

Purification: Fractional distillation under reduced pressure.
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Figure 2: Convergent synthesis via copper-catalyzed Grignard addition to epichlorohydrin.

Part 4: Critical Quality Attributes (CQAs) & Safety
When sourcing or synthesizing this material for drug development, the following impurities must

be monitored:

Epoxide Impurity: Spontaneous cyclization to 2-(3-methylbutyl)oxirane can occur if the

material is stored in basic conditions or glass vials with alkaline surface residues.

Detection: 1H NMR (appearance of multiplets at δ 2.4–2.8 ppm).

Elimination Products: Dehydration to 1-chloro-5-methylhex-2-ene is possible under acidic

stress.

Safety Warning: As an alkylating agent precursor, this compound is a potential genotoxin.

Handle with full PPE, including chemically resistant gloves and a fume hood. It is a skin and

eye irritant (H315, H319).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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